molecular formula C33H53N5O3 B1194539 UNC5115

UNC5115

Cat. No.: B1194539
M. Wt: 567.82
InChI Key: HPURZZOPLJWEKA-IIZANFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC5115 is a peptidomimetic ligand designed to target the aromatic cage of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. This compound disrupts EED’s ability to bind H3K27me3, thereby allosterically inhibiting PRC2’s methyltransferase activity .

Developed through combinatorial chemistry and structure-guided optimization, this compound emerged from modifications of the natural ligand JARID2-K116me3. Key structural changes include replacing the C-terminal leucine residue with a piperidine core and substituting the tri-methyllysine group with an N-methyl-N-isopropylamine moiety. These alterations improved cellular permeability and reduced the number of amide bonds, enhancing drug-like properties . This compound exhibits a dissociation constant ($Kd$) of 1.14 μM for EED, demonstrating a 10-fold improvement in binding affinity compared to its precursor, JARID2-K116me3 ($Kd = 8.82$ μM) .

Properties

Molecular Formula

C33H53N5O3

Molecular Weight

567.82

IUPAC Name

(3aS,7aS)-Octahydro-indole-2(S)-carboxylic acid [1(S)-(1(S)-benzyl-2-oxo-2-piperidin-1-yl-ethylcarbamoyl)-5-(isopropyl-methyl-amino)-pentyl]-amide

InChI

InChI=1S/C33H53N5O3/c1-24(2)37(3)19-13-10-18-28(35-32(40)29-23-26-16-8-9-17-27(26)34-29)31(39)36-30(22-25-14-6-4-7-15-25)33(41)38-20-11-5-12-21-38/h4,6-7,14-15,24,26-30,34H,5,8-13,16-23H2,1-3H3,(H,35,40)(H,36,39)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

HPURZZOPLJWEKA-IIZANFQQSA-N

SMILES

O=C([C@H]1N[C@@]2([H])CCCC[C@@]2([H])C1)N[C@H](C(N[C@@H](CC3=CC=CC=C3)C(N4CCCCC4)=O)=O)CCCCN(C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC-5115;  UNC 5115;  UNC5115

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Mechanistic Validation : this compound’s activity is strictly dependent on wild-type EED, as shown by abolished PRC2 inhibition in F97A, W364A, and Y365A EED mutants .
  • Therapeutic Potential: this compound’s peptidomimetic design balances potency and permeability, addressing limitations of peptide-based inhibitors (e.g., poor stability). However, its moderate biochemical efficacy (~20% activity reduction) suggests room for further optimization .
  • Synergy with Other Agents : Astemizole and this compound show complementary mechanisms; combining EED inhibitors with catalytic EZH2 blockers (e.g., EPZ005687) may enhance antitumor effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNC5115
Reactant of Route 2
UNC5115

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